p38 MAP kinase inhibitor VIII is an inhibitor of p38α (IC50 = 39 nM) and p38β MAP kinases with 82 and 93% inhibition, respectively, in a kinase assay when used at a concentration of 1 µM. It is selective for p38α and 38β, lacking activity at p38γ, p38δ, ERK1/2, and JNK1 at a concentration of 1 µM. p38 MAP kinase inhibitor VIII inhibits IL-1β, TNF-α, IL-6, IL-8, and IL-10, but not IFN-γ release from human peripheral blood mononuclear cells (PBMCs; IC50s = 30, 5, 17, 4, 10, and >1,000 nM, respectively). It also decreases ear swelling in mouse models of allergic and chronic irritative contact dermatitis when administered topically at a dose of 0.5 mg/ear.
Selective inhibitor of p38α and p38β2 that displays no activity at p38γ, p38δ, ERK1/2 and JNK1. Inhibits production of inflammatory cytokines including IL-8, TNF-α, IL-6, IL-1β and IL-10 (IC50 values are 4, 5, 17, 30 and 74 nM respectively). Displays anti-inflammatory activity in murine models of acute and chronic dermatitis.